
7-(Hexadecyloxy)-4-methyl-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Hexadecyloxy)-4-methyl-2H-1-benzopyran-2-one is an organic compound belonging to the benzopyran family. This compound is characterized by a benzopyran core structure with a hexadecyloxy group at the 7th position and a methyl group at the 4th position. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hexadecyloxy)-4-methyl-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2H-1-benzopyran-2-one and hexadecanol.
Etherification: The hexadecanol is reacted with the benzopyran core to introduce the hexadecyloxy group at the 7th position. This reaction is usually carried out in the presence of a strong base, such as sodium hydride (NaH), and a suitable solvent like dimethyl sulfoxide (DMSO).
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(Hexadecyloxy)-4-methyl-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The hexadecyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of benzopyran derivatives.
Scientific Research Applications
7-(Hexadecyloxy)-4-methyl-2H-1-benzopyran-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. It may serve as a probe to investigate specific biochemical pathways.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be evaluated for its efficacy in treating various diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 7-(Hexadecyloxy)-4-methyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
7-(Hexadecyloxy)-4-methyl-2H-1-benzopyran-2-one: shares structural similarities with other benzopyran derivatives, such as 4-methyl-2H-1-benzopyran-2-one and 7-(dodecyloxy)-4-methyl-2H-1-benzopyran-2-one.
Oxetane-containing compounds: These compounds, like oxetane and its derivatives, also exhibit unique chemical properties and biological activities.
Uniqueness
The presence of the hexadecyloxy group at the 7th position imparts unique lipophilic properties to this compound. This structural feature may enhance its ability to interact with lipid membranes and hydrophobic pockets within proteins, distinguishing it from other benzopyran derivatives.
Properties
CAS No. |
71404-82-5 |
|---|---|
Molecular Formula |
C26H40O3 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
7-hexadecoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C26H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28-23-17-18-24-22(2)20-26(27)29-25(24)21-23/h17-18,20-21H,3-16,19H2,1-2H3 |
InChI Key |
NNSZCOQRSLNMKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


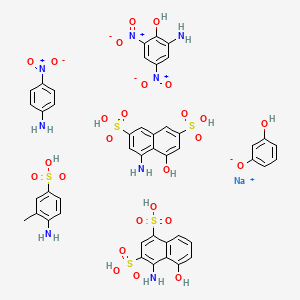
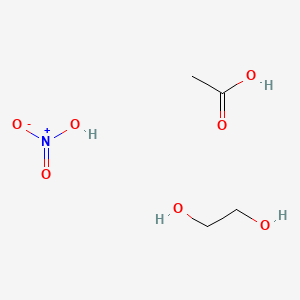
![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)
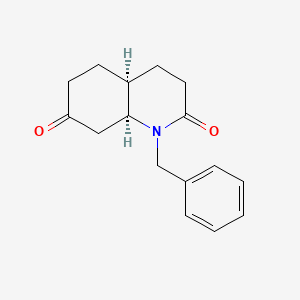

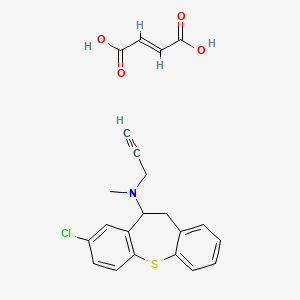
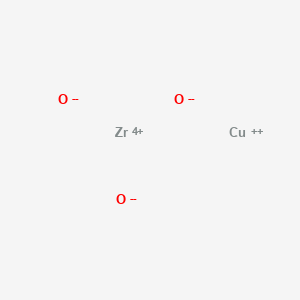
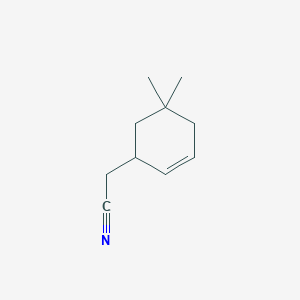

![Silane, tris[(trimethylsilyl)phenyl]-](/img/structure/B14470084.png)
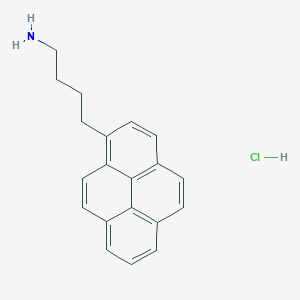
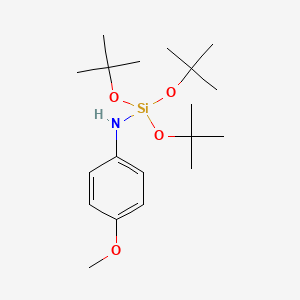
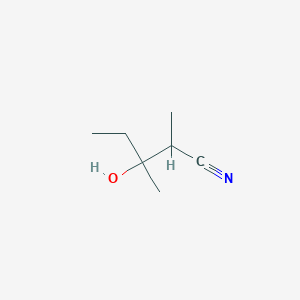
![1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14470133.png)
